molecular formula C14H12BrClOS B13469690 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene

4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene

Cat. No.: B13469690
M. Wt: 343.7 g/mol
InChI Key: NXLBBOCIFXRDET-UHFFFAOYSA-N
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Description

4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a chlorophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of bromine or a bromine-containing reagent, a solvent like dichloromethane, and a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated benzene derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules. The presence of the bromine and chlorophenyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both electron-withdrawing (bromine, chlorophenyl) and electron-donating (methoxy, methylsulfanyl) groups allows for versatile reactivity and interactions.

Properties

Molecular Formula

C14H12BrClOS

Molecular Weight

343.7 g/mol

IUPAC Name

4-bromo-1-[(4-chlorophenyl)methoxy]-2-methylsulfanylbenzene

InChI

InChI=1S/C14H12BrClOS/c1-18-14-8-11(15)4-7-13(14)17-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3

InChI Key

NXLBBOCIFXRDET-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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